Trans-2-(2-fluorophenyl)cyclopropan-1-amine

Description

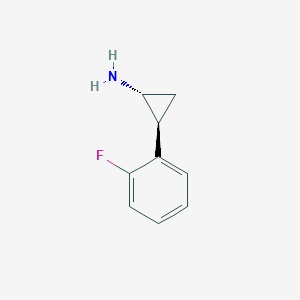

Trans-2-(2-fluorophenyl)cyclopropan-1-amine is a cyclopropane derivative featuring a fluorine atom at the ortho position of the phenyl ring. Its molecular formula is C₉H₁₀FN (MW: 151.18 g/mol), with a bicyclic structure that confers conformational rigidity, making it valuable in medicinal chemistry for targeting receptors like dopamine D3 (D3R) and μ-opioid (MOR) receptors . The compound is often synthesized via reductive amination or enzymatic resolution using Candida antarctica lipase B (CALB) to achieve enantiopure forms . Its hydrochloride salt (CAS 1215107-57-5) is commonly used to enhance solubility and stability .

Properties

Molecular Formula |

C9H10FN |

|---|---|

Molecular Weight |

151.18 g/mol |

IUPAC Name |

(1R,2S)-2-(2-fluorophenyl)cyclopropan-1-amine |

InChI |

InChI=1S/C9H10FN/c10-8-4-2-1-3-6(8)7-5-9(7)11/h1-4,7,9H,5,11H2/t7-,9+/m0/s1 |

InChI Key |

ZIOFMQVJOFSLSH-IONNQARKSA-N |

Isomeric SMILES |

C1[C@H]([C@@H]1N)C2=CC=CC=C2F |

Canonical SMILES |

C1C(C1N)C2=CC=CC=C2F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(2-fluorophenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor, such as a fluorophenyl-substituted alkene, followed by amination. One common method involves the use of a Simmons-Smith reaction to form the cyclopropane ring, followed by nucleophilic substitution to introduce the amine group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and continuous flow processes to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: Trans-2-(2-fluorophenyl)cyclopropan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form cyclopropylamines with different substituents.

Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon or lithium aluminum hydride.

Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of substituted cyclopropylamines.

Substitution: Formation of various substituted fluorophenyl derivatives.

Scientific Research Applications

Pharmaceutical Applications

Antidepressant Potential

Trans-2-(2-fluorophenyl)cyclopropan-1-amine is structurally related to known antidepressants such as tranylcypromine, which acts as a monoamine oxidase inhibitor (MAOI). Research has demonstrated that compounds with cyclopropane structures exhibit varying degrees of inhibition against human liver monoamine oxidases A and B, suggesting potential antidepressant properties. Specifically, derivatives with fluorinated phenyl groups have shown enhanced selectivity and potency against MAO A, which is crucial for the treatment of depression and anxiety disorders .

Cancer Therapeutics

The fluorocyclopropane moiety has been investigated for its role in enhancing the efficacy of cancer treatments. For instance, modifications to the structure of cabozantinib, a known c-Met and VEGFR-2 inhibitor used in thyroid and renal cancers, have included the introduction of fluorinated cyclopropane derivatives. These modifications have resulted in improved selectivity and potency against cancer cell lines, indicating that this compound could serve as a scaffold for developing new anticancer agents .

Mechanistic Studies

Enzyme Inhibition Profiles

Studies have shown that this compound can act as a selective inhibitor for specific enzymes involved in neurotransmitter metabolism. The compound's ability to inhibit monoamine oxidases suggests that it could modulate levels of neurotransmitters like serotonin and norepinephrine, which are critical in mood regulation . The structure-activity relationship (SAR) studies indicate that the presence of the fluorine atom significantly affects the binding affinity and selectivity towards MAO A compared to MAO B.

Synthetic Applications

Intermediate in Organic Synthesis

this compound serves as an important intermediate in the synthesis of other complex organic molecules. Its unique structural features allow chemists to explore various synthetic pathways leading to novel pharmaceutical compounds. For example, it can be utilized in the synthesis of ticagrelor, an antiplatelet medication used to reduce the risk of stroke and heart attack . The efficient synthesis routes involving this compound are being optimized for better yield and reduced environmental impact.

Case Studies

Mechanism of Action

The mechanism of action of trans-2-(2-fluorophenyl)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites, modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key Findings :

- Ortho vs. Para Fluorine : Ortho-F (target compound) provides steric constraints that may improve selectivity for receptors like MOR, while para-F derivatives exhibit higher lipophilicity, affecting blood-brain barrier penetration .

- Di- vs. Mono-Fluorination: 3,5-DiF substitution (CAS 705250-95-9) enhances metabolic stability but may reduce solubility due to increased molecular weight .

- Electron-Donating Groups : Methoxy-substituted analogues (e.g., 4-OMe) show reduced cyclopropane ring stability, likely due to electron donation increasing ring strain .

Pharmacological Activity

Key Findings :

Key Findings :

- Fluorine vs. Halogens : Bromo/iodo-substituted analogues exhibit cyclopropane ring instability due to electron donation, whereas fluorine’s electron-withdrawing nature stabilizes the ring .

- Synthetic Challenges : Bulky substituents (e.g., CF₃) require specialized methods like nucleophilic ring-opening, whereas fluorine derivatives are more accessible via reductive amination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.